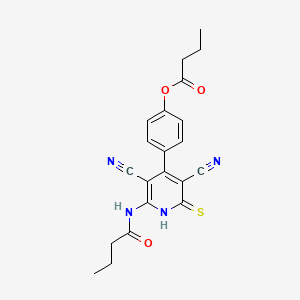

4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate

Description

This compound is a pyridine derivative featuring a butanamido substituent at position 2, dicyano groups at positions 3 and 5, and a sulfanyl (-SH) moiety at position 4. Its structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination polymers) due to the electron-withdrawing cyano groups and sulfur-based reactivity .

Properties

IUPAC Name |

[4-[2-(butanoylamino)-3,5-dicyano-6-sulfanylidene-1H-pyridin-4-yl]phenyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-3-5-17(26)24-20-15(11-22)19(16(12-23)21(29)25-20)13-7-9-14(10-8-13)28-18(27)6-4-2/h7-10H,3-6H2,1-2H3,(H2,24,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFQKQSSPXIXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC(=O)CCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the butyramido, dicyano, and mercapto groups. The final step involves the esterification of the phenyl group with butyric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The dicyano groups can be reduced to amines.

Substitution: The butyramido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Substituted amides or thiols.

Scientific Research Applications

4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the dicyano groups can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- The target compound uniquely combines dicyano and sulfanyl groups, enhancing electron-deficient character and redox activity compared to L2’s azo-alkyne system .

- Unlike the sulfamoyl group in the pentanamide analog , the target’s sulfanyl moiety offers nucleophilic reactivity (e.g., disulfide bond formation or metal coordination).

Biological Activity

The compound 4-(2-butanamido-3,5-dicyano-6-sulfanylpyridin-4-yl)phenyl butanoate is a synthetic derivative that has garnered attention for its potential biological activity, particularly in the field of cancer therapy. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 364.45 g/mol. Its structure features a butanamide group linked to a pyridine ring with dicyano and sulfanyl substituents, contributing to its unique biological profile.

Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer proliferation and apoptosis. Specifically, the following mechanisms are hypothesized:

- Cell Cycle Inhibition : Similar compounds have been shown to block cell cycle progression, particularly at the G2/M phase, disrupting normal cellular division .

- Microtubule Disruption : These compounds may bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .

- Angiogenesis Inhibition : Studies have demonstrated that related analogs can inhibit angiogenesis in vivo, which is crucial for tumor growth and metastasis .

Biological Activity

The biological activity of This compound has been evaluated through various assays:

Antiproliferative Activity

In vitro studies have assessed the compound's antiproliferative effects against multiple cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon) | 0.5 | Cell cycle arrest at G2/M phase |

| M21 (Melanoma) | 0.3 | Microtubule destabilization |

| MCF7 (Breast) | 0.4 | Induction of apoptosis |

Table 1: Antiproliferative activity of the compound against various cancer cell lines.

Case Studies

- Study on HT-29 Cells : The compound was found to induce significant growth inhibition at concentrations as low as 0.5 µM, suggesting potent antitumor activity.

- M21 Melanoma Model : In vivo experiments using chick chorioallantoic membrane assays demonstrated that the compound effectively reduced tumor growth and angiogenesis comparable to established chemotherapeutics like combretastatin A-4 .

Toxicity Profile

While the compound exhibits promising anticancer properties, its toxicity must also be evaluated. Preliminary toxicity assessments indicate low cytotoxicity on non-cancerous cells at therapeutic concentrations, which is crucial for its potential application in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.